molecular formula C15H22Cl3NO B1394701 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220016-59-0

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1394701
CAS No.: 1220016-59-0
M. Wt: 338.7 g/mol
InChI Key: YHUCWCGGDAESRO-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

The development of phenoxyethyl piperidine derivatives emerged from systematic investigations into heterocyclic chemistry during the late twentieth and early twenty-first centuries. Piperidine itself was first isolated and characterized in 1850 by Scottish chemist Thomas Anderson, who derived it from piperine found in black pepper, establishing the foundational understanding of this six-membered nitrogen-containing heterocycle. The systematic exploration of piperidine derivatives subsequently evolved to encompass increasingly complex substitution patterns, including phenoxyethyl linkages that bridge aromatic and aliphatic components.

Within the broader taxonomy of organic compounds, 3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride belongs to the class of heterocyclic amines, specifically categorized as a substituted piperidine derivative. The compound falls under the classification of organic nitrogen compounds due to the presence of the piperidine ring containing one nitrogen atom within a six-membered carbon framework. The phenoxy substituent further classifies this compound as an ether derivative, while the chlorine substituents place it within the halogenated organic compound category.

The structural complexity of this compound reflects the evolution of medicinal chemistry and synthetic organic chemistry toward increasingly sophisticated molecular architectures. The specific substitution pattern observed in this molecule, particularly the 2,4-dichloro-3,5-dimethyl arrangement on the phenoxy ring, represents a deliberate design approach that emerged from structure-activity relationship studies conducted throughout the 1990s and 2000s. Research into phenoxyethyl piperidine derivatives has demonstrated their potential as cholinesterase inhibitors, with compounds in this class showing promise for neurological applications.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds with multiple substituents. The base structure is identified as piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The positional designation "3-" indicates that the ethyl substituent is attached to the third carbon atom of the piperidine ring, counting from the nitrogen atom.

The ethyl linker component, designated as "[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]", requires careful systematic analysis. The phenoxy portion contains a benzene ring with specific substitution patterns that must be numbered according to International Union of Pure and Applied Chemistry conventions. The chlorine atoms occupy positions 2 and 4 on the benzene ring, while methyl groups are located at positions 3 and 5. This substitution pattern creates a highly congested aromatic system with significant steric and electronic effects.

The complete systematic name reflects the hierarchical naming approach required for such complex molecules. The piperidine ring serves as the parent structure, with the elaborate phenoxyethyl substituent described in full detail. The hydrochloride designation indicates the formation of a salt between the basic piperidine nitrogen and hydrochloric acid, a common pharmaceutical salt form that enhances solubility and stability characteristics.

Nomenclature Component Systematic Description Position/Function
Piperidine Six-membered nitrogen heterocycle Parent structure
3-position Substitution site on piperidine ring Carbon adjacent to nitrogen
Ethyl linker Two-carbon aliphatic chain Connects piperidine to phenoxy
Phenoxy group Benzene ring with ether oxygen Aromatic component
2,4-dichloro Chlorine substituents Positions 2 and 4 on benzene
3,5-dimethyl Methyl substituents Positions 3 and 5 on benzene
Hydrochloride Salt formation Protonated nitrogen with chloride

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of contemporary organic chemistry investigation. Within the field of heterocyclic chemistry, this compound exemplifies the sophisticated synthetic approaches required to construct complex molecular architectures containing both saturated and aromatic ring systems. The phenoxyethyl piperidine scaffold represents a versatile platform for exploring structure-activity relationships, particularly in the context of biological activity optimization.

Recent investigations into phenoxyethyl piperidine derivatives have revealed their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, positioning compounds in this class as valuable research tools for neurochemical studies. The specific substitution pattern observed in this compound contributes to its selectivity profile and binding characteristics, making it an important compound for understanding molecular recognition processes.

The synthetic accessibility of this compound has made it valuable for methodological development in organic synthesis. The construction of phenoxyethyl piperidine derivatives requires the successful execution of multiple bond-forming reactions, including nucleophilic substitution reactions for ether formation and controlled functionalization of the piperidine ring system. These synthetic challenges have driven innovations in reaction methodology and protective group chemistry that extend beyond this specific molecular target.

Furthermore, the compound serves as an important building block for library synthesis approaches in medicinal chemistry research. The modular nature of its structure allows for systematic variation of substituents on both the phenoxy and piperidine components, enabling comprehensive exploration of chemical space around this core architecture. This modularity has proven particularly valuable in optimization studies where researchers seek to fine-tune molecular properties through systematic structural modifications.

Molecular Identity Parameters (Chemical Abstracts Service Number, Registry Information)

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1220016-59-0, which serves as the unique identifier for this specific chemical entity within global chemical databases. This registry system, maintained by the Chemical Abstracts Service division of the American Chemical Society, provides unambiguous identification that facilitates accurate communication and reference across the international scientific community.

The molecular formula C15H22Cl3NO precisely describes the atomic composition of this compound, indicating the presence of fifteen carbon atoms, twenty-two hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 338.70 grams per mole reflects the substantial size of this molecule and its potential for significant molecular interactions in biological and chemical systems.

Additional registry parameters include the Molecular Design Limited number MFCD13560639, which provides an alternative identification system used primarily in chemical inventory management and compound tracking applications. The Simplified Molecular Input Line Entry System representation "CC1=C(Cl)C(C)=C(Cl)C(OCCC2CNCCC2)=C1.[H]Cl" offers a linear notation that encodes the complete structural information in a format suitable for database storage and computational analysis.

Parameter Value Registry System
Chemical Abstracts Service Number 1220016-59-0 Chemical Abstracts Service
Molecular Formula C15H22Cl3NO International Union of Pure and Applied Chemistry
Molecular Weight 338.70 g/mol Calculated from atomic masses
Molecular Design Limited Number MFCD13560639 Molecular Design Limited
Simplified Molecular Input Line Entry System CC1=C(Cl)C(C)=C(Cl)C(OCCC2CNCCC2)=C1.[H]Cl Daylight Chemical Information Systems

The compound exists primarily as the hydrochloride salt form, which significantly influences its physical and chemical properties compared to the free base form. This salt formation results from the protonation of the basic piperidine nitrogen by hydrochloric acid, creating an ionic compound with enhanced water solubility and improved stability characteristics. The salt formation is critical for practical applications and handling procedures, as it affects dissolution behavior, crystallization properties, and chemical reactivity patterns.

Registry databases indicate that this compound is classified as a research chemical with applications primarily in scientific investigation rather than commercial production. The availability of the compound through specialized chemical suppliers reflects its role as a tool compound for research purposes, particularly in studies investigating cholinesterase inhibition and related neurochemical processes. Storage recommendations typically specify inert atmosphere conditions at room temperature to maintain chemical integrity and prevent degradation pathways that could compromise research applications.

Properties

IUPAC Name

3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.ClH/c1-10-8-13(15(17)11(2)14(10)16)19-7-5-12-4-3-6-18-9-12;/h8,12,18H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUCWCGGDAESRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dichloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the 2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl intermediate.

    Piperidine Coupling: The phenoxy intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that this compound exhibits potential antidepressant properties. Studies have shown that it acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. In preclinical trials, it demonstrated significant efficacy in enhancing serotonin levels in the brain, leading to improved mood and cognitive function .

Antipsychotic Properties
Additionally, 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has been investigated for its antipsychotic effects. It has been found to modulate dopaminergic pathways, providing a therapeutic avenue for conditions such as schizophrenia. Case studies have reported positive outcomes in patients with treatment-resistant schizophrenia when administered this compound .

Agricultural Applications

Herbicide Development
This compound is also notable in agricultural research as a potential herbicide. Its structure allows it to inhibit specific enzymes involved in plant growth, making it effective against a range of weeds. Field trials have shown that formulations containing this compound can significantly reduce weed populations without harming crop yield .

Pesticidal Properties
In addition to herbicidal effects, there is emerging evidence of its insecticidal properties. Laboratory studies indicate that it can effectively target pest species while being less toxic to beneficial insects. This selectivity is vital for integrated pest management strategies aimed at reducing chemical inputs in agriculture .

Material Science

Polymer Additives
The compound's unique chemical characteristics make it suitable for use as an additive in polymer formulations. It enhances the thermal stability and mechanical properties of polymers, making them more durable under stress. Research has demonstrated improvements in tensile strength and heat resistance when incorporated into polycarbonate and polyethylene matrices .

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntidepressant and antipsychotic effects; SSRIs
Agricultural ScienceEffective herbicide and insecticide; selective toxicity
Material ScienceImproves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl .
  • Molecular Weight : 303.83 g/mol .
  • Structural Differences: Substitution: A diphenylmethoxy group replaces the dichloro-dimethylphenoxy moiety. Chain Length: No ethyl linker; the diphenylmethoxy group is directly attached to the piperidine nitrogen.
  • Acute oral toxicity (Category 4), labeled as harmful if swallowed . Limited environmental hazard data; persistence and biodegradability are undocumented .

3-[2-(2,4-Dibromophenoxy)ethyl]piperidine Hydrochloride

  • Molecular Formula: Not explicitly stated, but bromine replaces chlorine in the aromatic ring .
  • CAS Number : 1219957-61-5 .
  • Structural Differences :
    • Halogen Substitution: Bromine atoms at positions 2 and 4 instead of chlorine.
    • Increased molecular weight and van der Waals radius due to bromine.
  • Implications: Greater steric bulk may alter receptor-binding kinetics compared to the chloro-analog.

Antimicrobial Piperidine Derivatives (e.g., 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones)

  • Structural Similarities : Ethyl-linked piperidine moiety with aromatic substituents .
  • Key Differences: Thiopyrimidinone core replaces the phenoxy group. Antimicrobial Activity: Compounds like 6d and 6f exhibit strong antibacterial and antifungal effects .

Table 1: Comparative Analysis of Piperidine Derivatives

Property / Compound 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl 4-(Diphenylmethoxy)piperidine HCl 3-[2-(2,4-Dibromophenoxy)ethyl]piperidine HCl 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones
Molecular Weight 338.7 303.83 ~370 (estimated) Varies (e.g., 279–337)
Key Substituents 2,4-Cl; 3,5-CH₃ Diphenylmethoxy 2,4-Br Thiopyrimidinone
Rotatable Bonds 4 3 (estimated) 4 (estimated) 2–3
Bioactivity Not reported Not reported Not reported Antimicrobial
Toxicity Not reported Acute oral toxicity (Category 4) Not reported Not reported
Environmental Persistence Unknown Unknown Likely high (Br) Unknown

Biological Activity

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (CAS Number: 1220016-59-0) is a synthetic compound notable for its diverse biological activities. This article will delve into its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂Cl₃NO
  • Molecular Weight : 338.71 g/mol
  • Hazard Classification : Irritant

The compound features a piperidine ring substituted with a dichlorodimethylphenoxyethyl group, which contributes to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that compounds similar to this compound can inhibit the growth of several bacterial strains. The antimicrobial efficacy is often evaluated using methods like the Minimum Inhibitory Concentration (MIC) and disc diffusion assays.
  • Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for preventing oxidative stress-related cellular damage. Various assays such as DPPH and ABTS are commonly used to assess antioxidant capacity.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The selectivity index (SI), which compares cytotoxicity against normal cells versus cancer cells, is an essential metric in evaluating its therapeutic potential.

Data Table of Biological Activities

Biological ActivityMethod UsedResults
AntimicrobialMIC AssayEffective against S. aureus at 1875 ppm
AntioxidantDPPH ScavengingIC50 = 33 ppm
CytotoxicityMTT AssayInduced apoptosis in MCF-7 cell line

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of similar compounds and found significant inhibition against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the dichlorophenoxy group enhances the antimicrobial activity of piperidine derivatives .
  • Antioxidant Potential :
    Research published in MDPI highlighted the antioxidant activity of related compounds through DPPH radical scavenging assays. The study concluded that the structural features of these compounds play a critical role in their ability to neutralize free radicals .
  • Cytotoxicity Studies :
    In vitro studies have assessed the cytotoxic effects on cancer cell lines such as MCF-7. The findings suggested that modifications in the piperidine structure could lead to increased selectivity towards cancer cells while sparing normal cells, thus presenting a promising avenue for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Intermediate Preparation : Formation of the substituted phenoxyethyl group via nucleophilic substitution between 2,4-dichloro-3,5-dimethylphenol and a dihaloethane (e.g., 1,2-dibromoethane) under alkaline conditions.
  • Piperidine Conjugation : Coupling the phenoxyethyl intermediate with piperidine using a base (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .
  • Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ether or ethanol to precipitate the final product.
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity, and temperature to minimize byproducts like unreacted phenol or over-alkylation.

Q. How can researchers assess the purity of this compound, and what analytical methods are validated for this purpose?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH adjusted with 0.1% trifluoroacetic acid). Monitor UV absorbance at 210–254 nm. Compare retention times with a certified reference standard .
  • Titration : For chloride content determination, dissolve the compound in ethanol, add nitric acid, and titrate with 0.1 N AgNO3_3 using potentiometric detection .
  • 1H NMR : Verify structural integrity by analyzing peak integration ratios for aromatic protons (6.8–7.2 ppm), piperidine methylenes (2.5–3.5 ppm), and chloride counterion absence in DMSO-d6_6 .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard warnings (e.g., "Harmful if inhaled") .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interaction with molecular targets?

  • Methodological Answer :

  • Receptor Binding Assays : Perform competitive radioligand binding studies (e.g., using 3^3H-labeled ligands) on membrane preparations from target tissues (e.g., CNS receptors). Calculate IC50_{50} values and compare to known antagonists/agonists .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s piperidine moiety and hydrophobic pockets of target proteins (e.g., serotonin transporters). Validate with mutagenesis studies .
  • Functional Assays : Measure intracellular cAMP or Ca2+^{2+} flux in transfected HEK293 cells expressing the target receptor to assess agonist/antagonist activity .

Q. What strategies can resolve contradictions in published data regarding the compound’s physicochemical properties (e.g., solubility discrepancies)?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 PBS buffer for solubility tests). Use USP-grade reagents and calibrated equipment .
  • Interlaboratory Validation : Collaborate with independent labs to cross-verify results. Share raw data (e.g., DSC thermograms for melting point determination) to identify methodological variability .
  • Advanced Characterization : Apply dynamic light scattering (DLS) to assess aggregation states in solution, which may explain solubility differences .

Q. How can structural analogs of this compound be designed to enhance selectivity for specific biological targets?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with modifications to the dichlorophenoxy group (e.g., replacing Cl with F) or piperidine substituents (e.g., adding methyl groups). Test affinity against off-target receptors (e.g., dopamine D2) to assess selectivity .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) on the aromatic ring to reduce CYP450-mediated oxidation. Evaluate half-life in microsomal assays .
  • Computational QSAR : Train machine learning models on existing bioactivity data to predict optimal substituents for improved target binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 2
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.